molecular formula C21H19ClN2O5 B2726209 Methyl 4-{[(2-chloro-4-methylphenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate CAS No. 1358223-69-4

Methyl 4-{[(2-chloro-4-methylphenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate

Cat. No.: B2726209
CAS No.: 1358223-69-4
M. Wt: 414.84
InChI Key: OXXBMACJQDJIOR-UHFFFAOYSA-N
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Description

Methyl 4-{[(2-chloro-4-methylphenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate is a quinoline-based small molecule featuring a methoxy group at position 6, a carbamoylmethoxy substituent at position 4, and a methyl carboxylate ester at position 2. This compound is synthesized via a multi-step procedure involving esterification of the quinoline-4-carboxylic acid precursor with methyl iodide under basic conditions (e.g., potassium carbonate in acetone), followed by coupling with the appropriate carbamoyl derivative .

Properties

IUPAC Name

methyl 4-[2-(2-chloro-4-methylanilino)-2-oxoethoxy]-6-methoxyquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O5/c1-12-4-6-17(15(22)8-12)24-20(25)11-29-19-10-18(21(26)28-3)23-16-7-5-13(27-2)9-14(16)19/h4-10H,11H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXXBMACJQDJIOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)COC2=CC(=NC3=C2C=C(C=C3)OC)C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-[(benzylamino)sulfonyl]-N-(1,1-dimethylpropyl)biphenyl-4-carboxamide typically involves multiple steps, starting from commercially available biphenyl derivatives. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency. Additionally, the use of automated synthesis and purification systems can streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4’-[(benzylamino)sulfonyl]-N-(1,1-dimethylpropyl)biphenyl-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylamino group can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine.

Scientific Research Applications

4’-[(benzylamino)sulfonyl]-N-(1,1-dimethylpropyl)biphenyl-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4’-[(benzylamino)sulfonyl]-N-(1,1-dimethylpropyl)biphenyl-4-carboxamide involves its interaction with specific molecular targets. The benzylamino sulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The biphenyl core provides structural stability, while the dimethylpropyl carboxamide group can enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Quinoline Derivatives

Compound ID Core Structure Position 2 Substituent Position 4 Substituent Position 6 Substituent Key Features
Target Compound Quinoline Methyl carboxylate (2-Chloro-4-methylphenyl)carbamoylmethoxy Methoxy Carbamoyl group enhances hydrogen-bonding potential; chloro and methyl groups may improve lipophilicity
6a () Quinoline Methyl carboxylate Phenylmethoxy Methoxy Simpler benzyloxy group lacks halogenation; reduced steric bulk
9–15 () Quinoline Methyl Variably substituted benzyloxy (e.g., 3-chloro, 4-bromo) Methoxy Halogenated benzyl groups modulate electronic properties; dichloro/bromo substituents increase molecular weight
5a () Quinoline Methyl carboxylate 8-Benzoyl Methoxy Extended conjugation via benzoyl group; potential π-π stacking interactions
6-Chloro-2-(4-methoxyphenyl)-4-phenylquinoline () Quinoline 4-Methoxyphenyl Chloro Phenyl Methoxyphenyl at position 2 introduces electron-donating effects; chloro at position 4 alters polarity

Biological Activity

Methyl 4-{[(2-chloro-4-methylphenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate is a derivative of quinoline, a class of compounds known for their diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and anti-inflammatory contexts. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various cell lines, and potential therapeutic implications.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Molecular Formula : C17H18ClN3O4
  • Molecular Weight : 371.79 g/mol
  • Structural Features :
    • Quinoline core
    • Methoxy and carbamoyl substituents
    • Chlorinated aromatic ring

Biological Activity Overview

The biological activities of this compound have been evaluated through various in vitro studies. The following sections detail its cytotoxic effects, mechanisms of action, and structure-activity relationships.

Cytotoxicity Studies

Recent studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. For instance:

  • Cell Lines Tested :
    • HCT116 (colorectal cancer)
    • Caco-2 (intestinal cancer)

Results indicated that the compound has an IC50 value of approximately 0.35 µM for HCT116 cells and 0.54 µM for Caco-2 cells, showcasing its potency in inhibiting cancer cell proliferation .

Cell Line IC50 (µM)
HCT1160.35
Caco-20.54

The cytotoxic effects of this compound are attributed to several mechanisms:

  • Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, preventing their progression through the cell cycle and leading to apoptosis .
  • Induction of Apoptosis : Mechanistic studies revealed that the compound promotes the production of reactive oxygen species (ROS), disrupts mitochondrial membrane potential, and activates apoptotic pathways .
  • Signaling Pathway Modulation : It has been shown to modulate the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the therapeutic potential of this compound. Key findings include:

  • The presence of the methoxy group at position 6 enhances lipophilicity, which correlates with increased cytotoxicity.
  • Substitution on the phenyl ring significantly affects the compound's interaction with target proteins involved in cancer progression.

Case Studies and Comparative Analysis

A comparative analysis with other quinoline derivatives indicates that this compound exhibits superior activity against colorectal cancer cells compared to structurally similar compounds .

Comparative Table of Quinoline Derivatives

Compound IC50 (µM) Target Cell Line Mechanism
Compound A0.45HCT116Apoptosis
Compound B0.30Caco-2ROS Production
Target Compound 0.35 HCT116 PI3K/AKT/mTOR modulation

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